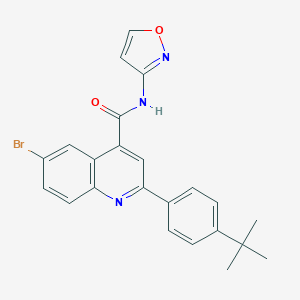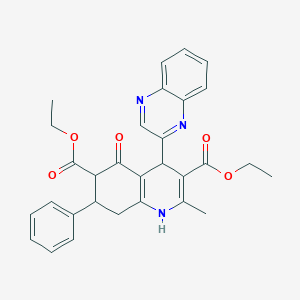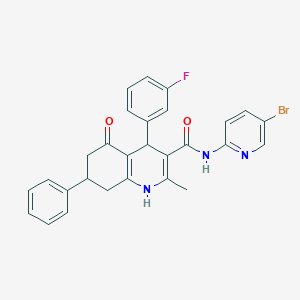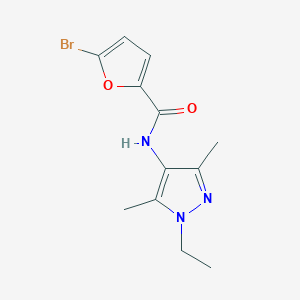![molecular formula C27H26BrN5OS B451656 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-ADAMANTANECARBOXAMIDE](/img/structure/B451656.png)
3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-ADAMANTANECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-ADAMANTANECARBOXAMIDE is a complex organic compound that features a triazole ring, a benzothiazole moiety, and an adamantane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-ADAMANTANECARBOXAMIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromo Group: Bromination of the triazole ring is achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.
Coupling with Benzothiazole: The benzothiazole moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Attachment to Adamantane: The final step involves the attachment of the adamantane carboxamide group, which can be achieved through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole and benzothiazole rings.
Reduction: Reduction reactions can target the bromo group or the triazole ring.
Substitution: The bromo group can be substituted with various nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the triazole and benzothiazole rings.
Reduction: Reduced forms of the triazole ring or dehalogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-ADAMANTANECARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as a catalyst or intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and benzothiazole rings can bind to active sites, inhibiting or modulating the activity of the target. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or disruption of viral replication.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1H-1,2,4-triazole: A simpler compound with similar triazole functionality.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Contains a triazole ring and a benzene ring, similar to the benzothiazole moiety.
1-Adamantanecarboxamide: Shares the adamantane structure.
Uniqueness
3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-ADAMANTANECARBOXAMIDE is unique due to the combination of its three distinct moieties: the triazole ring, the benzothiazole group, and the adamantane structure. This combination imparts unique chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C27H26BrN5OS |
|---|---|
Molecular Weight |
548.5g/mol |
IUPAC Name |
3-(3-bromo-1,2,4-triazol-1-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C27H26BrN5OS/c1-16-2-7-21-22(8-16)35-23(31-21)19-3-5-20(6-4-19)30-24(34)26-10-17-9-18(11-26)13-27(12-17,14-26)33-15-29-25(28)32-33/h2-8,15,17-18H,9-14H2,1H3,(H,30,34) |
InChI Key |
KKNPBMZRWMZFPA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C45CC6CC(C4)CC(C6)(C5)N7C=NC(=N7)Br |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C45CC6CC(C4)CC(C6)(C5)N7C=NC(=N7)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


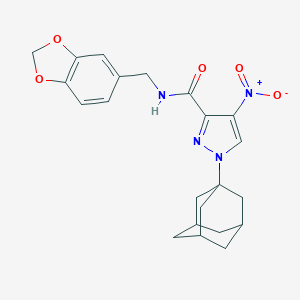
![Isopropyl 4-(2-naphthyl)-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B451574.png)
![3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(MORPHOLINOCARBONYL)PHENYL]-1-ADAMANTANECARBOXAMIDE](/img/structure/B451577.png)
![3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-1-adamantanecarboxamide](/img/structure/B451579.png)
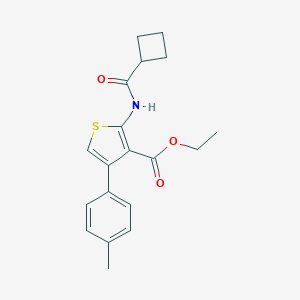
![Methyl 2-[(3,4,5-triethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451583.png)
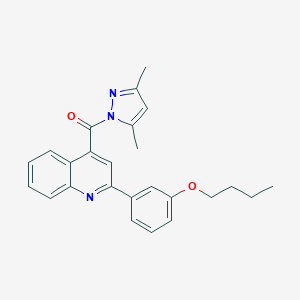
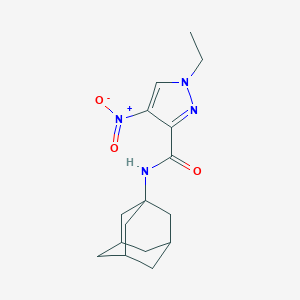
![2-amino-4-[3-({4-nitro-1H-pyrazol-1-yl}methyl)-4-methoxyphenyl]-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B451586.png)
![Isopropyl 4,5-dimethyl-2-{[(4-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B451591.png)
